molecular formula C11H11FO2 B1471695 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid CAS No. 1516673-88-3

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid

Cat. No.: B1471695
CAS No.: 1516673-88-3
M. Wt: 194.2 g/mol
InChI Key: WCUXQRYILWJMCT-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUXQRYILWJMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid (CAS No. 1516673-88-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C11_{11}H11_{11}FO2_2 and a molecular weight of 194.2 g/mol, this compound is structurally related to fluoroacetic acid, which is known for its toxicological implications as well as its utility in biochemical research.

The biological activity of 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoroacetic acid moiety may engage in electrostatic interactions, while the indene structure allows for π-π stacking and hydrogen bonding interactions, potentially influencing enzyme kinetics and receptor binding affinities.

Biological Activity Overview

Research indicates that compounds similar to fluoroacetic acid can exhibit a range of biological effects, including:

  • Enzyme Inhibition : Fluoroacetic acid derivatives are known to inhibit key metabolic enzymes, such as aconitase, which plays a crucial role in the citric acid cycle.
  • Anticancer Activity : Some studies suggest that fluoroacetic acid derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways.
  • Neurotoxicity : The compound's structural similarity to neurotransmitter analogs raises concerns regarding its neurotoxic potential.

Research Findings

Recent studies have explored the biological implications of 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid. Notable findings include:

  • In Vitro Studies : Cell line assays have shown that the compound can modulate cell proliferation and induce cytotoxicity in specific cancer cell lines (e.g., HeLa and MCF7 cells).
    Study TypeCell LineIC50_{50} (µM)Observations
    In VitroHeLa15Significant reduction in cell viability
    In VitroMCF720Induction of apoptosis confirmed via flow cytometry
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Animal Models : Preliminary studies using rodent models have indicated potential anti-inflammatory effects, suggesting that this compound may also play a role in modulating immune responses.

Case Studies

A few case studies highlight the biological activity of 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid:

  • Case Study 1 : A study conducted on murine models demonstrated that administration of the compound resulted in significant tumor growth inhibition when administered alongside conventional chemotherapy agents.
  • Case Study 2 : Another investigation focused on neuroprotective effects observed in models of neurodegeneration, where the compound showed promise in reducing neuronal death induced by oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid
Reactant of Route 2
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroacetic acid

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